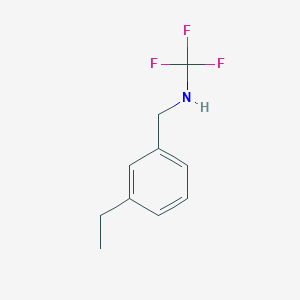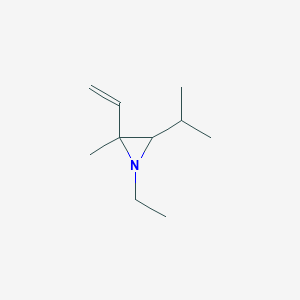
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group attached to a hydroxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzoic acid with 2-aminoethanol under appropriate conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or water . The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinonoid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or laccase enzymes can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its role in enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
作用機序
The mechanism of action of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can participate in redox reactions, making it an effective antioxidant. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo polymerization reactions also contributes to its role in the formation of biomaterials .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with hydroxyl groups at different positions on the benzene ring.
2-amino-N-(2-hydroxyethyl)benzamide: Contains an amino group instead of hydroxyl groups.
Uniqueness
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
59012-57-6 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
2,6-dihydroxy-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11NO4/c11-5-4-10-9(14)8-6(12)2-1-3-7(8)13/h1-3,11-13H,4-5H2,(H,10,14) |
InChIキー |
CTNJTLPTCMTOSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)


![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)








